5-Azido-3-bromo-2-chloropyridine
Description
5-Azido-3-bromo-2-chloropyridine is a heteroaromatic compound featuring a pyridine core substituted with an azido group at position 5, bromine at position 3, and chlorine at position 2. Its molecular formula is C₅H₂BrClN₄, with a calculated molecular weight of 233.5 g/mol. The azido group (-N₃) imparts high reactivity, making it valuable in click chemistry, photolabeling, and pharmaceutical intermediates. The bromo and chloro substituents enhance electrophilicity, enabling cross-coupling reactions for further functionalization.
Properties
IUPAC Name |
5-azido-3-bromo-2-chloropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-4-1-3(10-11-8)2-9-5(4)7/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWBCZMUIBTXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-3-bromo-2-chloropyridine typically involves the azidation of 3-bromo-2-chloropyridine. One common method includes the reaction of 3-bromo-2-chloropyridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Azido-3-bromo-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Palladium-Catalyzed Coupling Reactions: The bromo and chloro substituents make it suitable for Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Palladium-Catalyzed Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed:
Substitution Products: Various azido derivatives.
Coupling Products: Biaryl compounds and other coupled products.
Scientific Research Applications
5-Azido-3-bromo-2-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Azido-3-bromo-2-chloropyridine is primarily based on its reactivity due to the presence of the azido, bromo, and chloro groups. These functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Azido vs. Amino Groups: The azido group in this compound enables Huisgen cycloaddition (click chemistry), whereas the amino group in 4-Amino-5-bromo-2-chloropyridine supports electrophilic substitutions like amide bond formation .
- Stability: Azido compounds are thermally sensitive and may decompose under light or heat, requiring cautious handling . In contrast, amino-substituted analogs are more stable, as evidenced by their industrial production .
Table 2: Reactivity and Stability Comparison
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